molecular formula C45H45N3O20S B593711 Btc AM

Btc AM

Cat. No.: B593711
M. Wt: 979.9 g/mol
InChI Key: JHWYIECNPLLVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTC AM is a cell-permeant coumarin benzothiazole-based calcium indicator. It is widely used in scientific research for its ability to measure intracellular calcium levels. The compound exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding calcium, which permits ratiometric measurements that are essentially independent of uneven dye loading, cell thickness, photobleaching, and dye leakage .

Preparation Methods

Synthetic Routes and Reaction Conditions

BTC AM is synthesized through a series of chemical reactions involving coumarin and benzothiazole derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO) and stored at -20°C to avoid repeated freeze-thaw cycles .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated chemical reactors. The process ensures high purity and consistency of the final product. The compound is typically shipped under standard overnight conditions for the United States and requires specific storage conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BTC AM primarily undergoes binding reactions with calcium ions. Upon binding calcium, the compound exhibits a shift in excitation maximum, enabling ratiometric calcium measurements. This reaction is highly selective for calcium ions and has a dissociation constant (Kd) of approximately 7 µM .

Common Reagents and Conditions

The common reagents used in the preparation and application of this compound include high-quality, anhydrous DMSO, Hanks and Hepes buffer, and nonionic detergent Pluronic® F-127. The compound is typically used at a final concentration of 4 to 5 µM in cell loading experiments .

Major Products Formed

The major product formed from the reaction of this compound with calcium ions is a fluorescent complex that allows for the quantitation of high intracellular calcium levels. This complex is stable and exhibits minimal interference from photobleaching and dye leakage .

Scientific Research Applications

BTC AM is extensively used in various scientific research applications, including:

Comparison with Similar Compounds

BTC AM is unique in its high selectivity and low affinity for calcium ions, making it suitable for quantitating high intracellular calcium levels. Similar compounds include:

This compound stands out due to its ability to provide accurate ratiometric measurements with minimal interference from photobleaching and dye leakage, making it a valuable tool in scientific research .

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYIECNPLLVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45N3O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Btc AM, and how does it enable the study of potassium channels?

A1: this compound (also known as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a fluorescent dye used to measure intracellular calcium levels. While not directly targeting potassium channels, this compound plays a crucial role in studying their activity. The FluxOR™ assay, described in one of the research papers [], utilizes this compound's sensitivity to thallium (Tl+) ions. When potassium channels open, Tl+ ions, used as a surrogate for potassium ions (K+), enter the cell. This influx of Tl+ enhances the fluorescence of this compound, providing a quantifiable readout of potassium channel activity. Therefore, this compound indirectly reports on potassium channel function by detecting changes in intracellular Tl+ concentration, which is directly linked to channel opening.

Q2: How does the sensitivity of this compound to thallium ions compare to other dyes used for similar applications, such as BTC-AM ester?

A2: Research indicates that this compound exhibits significantly higher sensitivity to thallium ions compared to BTC-AM ester []. Specifically, this compound demonstrates approximately tenfold greater sensitivity, requiring considerably lower thallium concentrations to generate a robust signal window. This enhanced sensitivity offers several advantages. Firstly, it allows for experiments to be conducted using physiological, normal-chloride saline solutions, which better mimic in vivo conditions. Secondly, the larger signal window improves the assay's signal-to-noise ratio, leading to more accurate and reliable measurements of potassium channel activity.

Q3: What types of potassium channels have been successfully studied using this compound in research?

A3: this compound has been successfully employed in studying various potassium channel subtypes. One study utilized this compound in the FluxOR™ assay to investigate Kv7.2 and 7.3 (KCNQ), Kir2.1, and Kv11.1 (hERG) potassium channels expressed in U2-OS cells using BacMam gene delivery []. The researchers effectively identified and characterized channel-specific inhibitory compounds for these potassium channels from a library. This highlights this compound's versatility and applicability in potassium channel research across different subtypes.

Q4: Are there alternative calcium indicators to this compound for neuronal free calcium measurements, and if so, how does this compound compare in terms of affinity?

A4: Yes, numerous calcium indicators exist, each possessing different affinities for calcium. This compound is characterized as a low-affinity calcium indicator []. This low affinity makes this compound suitable for detecting substantial calcium transients, such as those occurring during neuronal activity, while being less sensitive to smaller calcium fluctuations. Researchers often choose calcium indicators based on their specific experimental needs. Higher-affinity indicators are preferred when studying subtle calcium changes, while lower-affinity indicators, like this compound, are more appropriate for larger transients.

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